Uracil-13c4,15n2
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Overview
Description
Uracil-13c4,15n2 is a labeled isotopic compound of uracil, a pyrimidine nucleobase found in RNA. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-13c4,15n2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the uracil molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the uracil structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon and nitrogen sources. The process requires precise control of reaction conditions to achieve high purity and yield. The final product is then purified and characterized to ensure it meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Uracil-13c4,15n2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of uracil derivatives with additional oxygen atoms, while reduction can result in the formation of dihydro-uracil derivatives .
Scientific Research Applications
Uracil-13c4,15n2 has a wide range of scientific research applications, including:
Chemistry: Used as an isotopic tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in nucleic acid research to study RNA synthesis, structure, and function.
Medicine: Employed in metabolic studies to understand the metabolism of uracil and its derivatives in biological systems.
Industry: Used in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of Uracil-13c4,15n2 involves its incorporation into RNA molecules during transcription. The labeled isotopes allow researchers to track and study the behavior of uracil in various biological processes. The molecular targets include RNA polymerase and other enzymes involved in RNA synthesis. The pathways involved include the pyrimidine biosynthesis pathway and RNA metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uracil-15n2: Labeled with nitrogen-15 isotopes, used in similar research applications.
Uracil-13c4: Labeled with carbon-13 isotopes, used for studying carbon metabolism in biological systems .
Uniqueness
Uracil-13c4,15n2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in metabolic pathways and biochemical reactions .
Properties
Molecular Formula |
C4H4N2O2 |
---|---|
Molecular Weight |
118.044 g/mol |
IUPAC Name |
(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ISAKRJDGNUQOIC-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][15NH][13C](=O)[15NH][13C]1=O |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.